A Comprehensive Technical Guide to 3,4-Dihydroxybenzamide (Protocatechuamide)
A Comprehensive Technical Guide to 3,4-Dihydroxybenzamide (Protocatechuamide)
For Researchers, Scientists, and Drug Development Professionals
Introduction and Chemical Identity
3,4-Dihydroxybenzamide, also known as protocatechuamide, is a phenolic amide compound that has garnered interest in the scientific community for its potential biological activities. It is structurally related to protocatechuic acid and other catechol derivatives, which are widely recognized for their antioxidant properties.[1][2] This guide provides an in-depth overview of its chemical and physical properties, synthesis, analytical characterization, and known biological significance, serving as a foundational resource for researchers in medicinal chemistry and drug development.
The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number.
Other key identifiers include:
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IUPAC Name : 3,4-dihydroxybenzamide[4]
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Synonyms : Protocatechuamide, 4-Carbamoyl-1,2-benzenediol, Benzamide, 3,4-dihydroxy-[1][4]
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development.
Data Summary Table
| Property | Value | Source(s) |
| Molecular Weight | 153.14 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | Data not consistently available; related compound 3,4-Dihydroxybenzaldehyde melts at 150-159°C.[5] | |
| pKa (Predicted) | 8.48 ± 0.18 | [1] |
| Solubility | As a polar compound with hydroxyl groups, it is expected to have good solubility in polar solvents like water, ethanol, and acetone.[6] |
Spectroscopic Profile
Spectroscopic analysis is crucial for the structural confirmation of 3,4-Dihydroxybenzamide.
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the benzene ring and the two protons of the amide group. The chemical shifts and coupling patterns of the aromatic protons provide definitive information about the 1,2,4-substitution pattern.
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¹³C NMR : The carbon NMR spectrum will display seven unique signals corresponding to the seven carbon atoms in the molecule. Characteristic peaks include those for the carbonyl carbon of the amide and the four substituted aromatic carbons (two bearing hydroxyl groups, one bearing the amide, and one unsubstituted). A published ¹³C NMR spectrum shows peaks at approximately 171.8 (C=O), 148.5 (C-4), 145.2 (C-3), 126.9 (C-1), 123.8 (C-6), 117.9 (C-2), and 115.8 (C-5).[7][8]
-
-
Mass Spectrometry (MS) :
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The mass spectrum provides the molecular weight of the compound. The molecular ion peak (M+) would be observed at an m/z of 153, corresponding to the nominal mass of the molecule. High-resolution mass spectrometry can confirm the elemental composition.
-
-
Infrared (IR) Spectroscopy :
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The IR spectrum is characterized by specific absorption bands that indicate the presence of its functional groups. Key expected peaks include a broad O-H stretching band for the hydroxyl groups, N-H stretching for the amide, and a strong C=O stretching for the amide carbonyl group.
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Synthesis and Purification Workflow
While 3,4-Dihydroxybenzamide can be purchased from various chemical suppliers, understanding its synthesis is vital for creating derivatives or for custom applications. A common conceptual approach involves the amidation of a protected form of protocatechuic acid. A more direct synthesis route involves the condensation of catechol with glyoxylic acid, followed by oxidation.[9][10]
Conceptual Synthesis Workflow Diagram
Below is a generalized workflow for the synthesis of 3,4-Dihydroxybenzamide starting from catechol.
Caption: Conceptual workflow for the synthesis of 3,4-Dihydroxybenzamide.
Detailed Experimental Protocol: Synthesis from p-Hydroxybenzaldehyde
A one-pot synthesis method has been developed utilizing an ionic liquid for a facile and environmentally friendlier approach.[11]
Materials:
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p-Hydroxybenzaldehyde
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Ionic Liquid: 1-butyl-3-methylimidazolium tribromide ([bmim]Br₃)
-
Sodium Hydroxide (NaOH) aqueous solution
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Reaction vessel equipped with a magnetic stirrer and temperature control
Step-by-Step Procedure:
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Bromination:
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Combine p-hydroxybenzaldehyde and the ionic liquid [bmim]Br₃ in a 1:1 molar ratio in the reaction vessel.
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Stir the mixture at 20°C for 30 minutes. This step is performed solvent-free and yields 3-bromo-4-hydroxybenzaldehyde with high selectivity.[11]
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-
Hydrolysis:
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Without isolating the intermediate, add NaOH aqueous solution to the reaction mixture. The recommended dosage is 1.25 moles of NaOH per mole of the initial p-hydroxybenzaldehyde.[11]
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Heat the reaction mixture to 100°C and maintain this temperature with stirring for 2 hours.[11] During this step, the brominated intermediate is hydrolyzed to form 3,4-Dihydroxybenzamide.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
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Extract the product using an appropriate organic solvent.
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Wash the organic layer with water and brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
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The crude product can be further purified by recrystallization or column chromatography to yield pure 3,4-Dihydroxybenzamide. The ionic liquid can often be recovered and reused.[11]
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Pharmacological Activity and Mechanism of Action
The biological properties of 3,4-Dihydroxybenzamide are an area of active research, largely stemming from the well-documented activities of its structural analogs, protocatechuic acid (PCA) and protocatechualdehyde (PAL).[12][13]
Antioxidant Properties
The catechol (3,4-dihydroxy) moiety is a classic structural motif for antioxidant activity.[1] Phenolic compounds like this can act as free radical scavengers by donating a hydrogen atom from one of their hydroxyl groups, thereby neutralizing reactive oxygen species (ROS).[2][12] This mechanism helps to protect cells from oxidative stress, which is implicated in a wide range of chronic diseases.[12][13] The related compound, protocatechuic acid, has been shown to exhibit potent antioxidant effects by scavenging various radicals and chelating metal ions.[2]
Potential Therapeutic Applications
Given its structural similarity to other bioactive compounds, 3,4-Dihydroxybenzamide and its derivatives are being investigated for several therapeutic effects:
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Anti-inflammatory Effects : Many antioxidant compounds also possess anti-inflammatory properties. The related aldehyde has been noted for its anti-inflammatory effects.[14]
-
Antitumor Activity : Related dihydroxybenzene derivatives have been studied for their effects on cancer cells, with some showing the ability to inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis, and exhibit antitumor activity in vivo.[15]
-
Neuroprotection : Protocatechualdehyde has been shown to have a protective effect against cerebral ischemia-reperfusion injury in animal models, suggesting a potential role for related compounds in stroke and neurodegenerative disease research.[16]
Signaling Pathway Diagram: Antioxidant Mechanism
The antioxidant mechanism can be visualized as an interaction with cellular redox systems.
Caption: Antioxidant mechanism of catechol-containing compounds.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 3,4-Dihydroxybenzamide. Based on safety data sheets for the related and more commonly used 3,4-Dihydroxybenzaldehyde, the compound may cause skin, eye, and respiratory irritation.[17][18]
-
Personal Protective Equipment (PPE) : Always wear protective gloves, safety glasses, and a lab coat.[19]
-
Handling : Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[5][17] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[19]
-
Storage : Store in a tightly sealed container in a cool, dry place.[5]
-
First Aid :
References
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Figueroa-Espinoza, M. C., et al. (2015). Antioxidant activity of protocatechuates evaluated by DPPH, ORAC, and CAT methods. Food Chemistry. [Link]
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PubChem. 3,4-Dihydroxybenzamide | C7H7NO3 | CID 148675. [Link]
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SpectraBase. 3,4-DIHYDROXY-BENZAMIDE. [Link]
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Li, X., et al. (2011). Antioxidant Activity and Mechanism of Protocatechuic Acid in vitro. Functional Foods in Health and Disease. [Link]
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ResearchGate. Fig. 4. 1 H NMR (A); 13 C NMR spectra of 3,4-DHBA purified from TNB... [Link]
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Kim, K. J., et al. (2008). Antitumor and antioxidant activity of protocatechualdehyde produced from Streptomyces lincolnensis M-20. The Journal of Microbiology. [Link]
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ResearchGate. Antioxidant Effects of Protocatechuic Acid and Protocatechuic Aldehyde: Old Wine in a New Bottle. [Link]
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Metasci. Safety Data Sheet 3,4-Dihydroxybenzaldehyde. [Link]
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Semwal, P., et al. (2021). Antioxidant Effects of Protocatechuic Acid and Protocatechuic Aldehyde: Old Wine in a New Bottle. Antioxidants. [Link]
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Sun, M., et al. (2022). Metabolomic analysis and pharmacological validation of the cerebral protective effect of 3,4-dihydroxybenzaldehyde on cerebral ischemia-reperfusion injury. Pharmaceutical Biology. [Link]
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Solubility of Things. 3,4-Dihydroxybenzaldehyde. [Link]
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Carl ROTH. Safety Data Sheet: 3,4-Dihydroxybenzaldehyde. [Link]
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PubChem. 3,5-Dihydroxybenzamide | C7H7NO3 | CID 76604. [Link]
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FooDB. Showing Compound 3,4-Dihydroxybenzaldehyde (FDB012060). [Link]
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ResearchGate. IR spectrum of 3, 4-Dihydroxybenzaldehyde isonicotinoyl hydrazone. [Link]
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Wick, M. M., & FitzGerald, G. B. (1987). Antitumor effects of biologic reducing agents related to 3,4-dihydroxybenzylamine: dihydroxybenzaldehyde, dihydroxybenzaldoxime, and dihydroxybenzonitrile. Journal of Pharmaceutical Sciences. [Link]
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PubChemLite. 3,4-dihydroxybenzamide (C7H7NO3). [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. 3,4-Dihydroxybenzaldehyde: A Versatile Pharmaceutical Intermediate with Anti-inflammatory Properties. [Link]
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PubChem. 3,4-Dihydroxybenzaldehyde | C7H6O3 | CID 8768. [Link]
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NIST WebBook. 2,4-Dihydroxybenzamide. [Link]
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Lin, S., et al. (2013). 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a potent inhibitor of xanthine oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout. Biochemical Pharmacology. [Link]
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ResearchGate. Facile synthesis of 3, 4-dihydroxybenzaldehyde in ionic liquid. [Link]
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